MFCD18314776

Description

MFCD18314776 is a chemical compound with a molecular structure that places it within the pyrrolo-triazine or pyrazolo-pyridine family, based on analogous compounds described in the literature . For example, compounds like CAS 918538-05-3 (MDL: MFCD11044885) share a pyrrolo[1,2-f][1,2,4]triazine backbone with halogen substituents, suggesting this compound may exhibit comparable reactivity and applications in pharmaceuticals or agrochemicals . Hypothetical properties derived from analogs include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃X₂N₃ (X = halogen) |

| Molecular Weight | ~180–220 g/mol |

| Solubility (Log S) | -2.5 to -1.5 (moderate) |

| Bioavailability Score | 0.4–0.6 (moderate) |

| Hazard Statements | H315, H319, H335 |

These estimates align with trends observed in halogenated heterocycles, where halogen atoms enhance stability but may reduce solubility .

Properties

IUPAC Name |

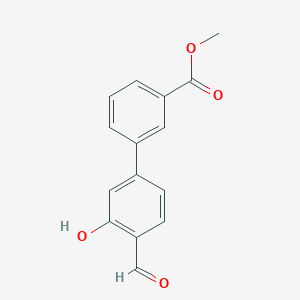

methyl 3-(4-formyl-3-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-16)14(17)8-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOLOGDFFOXLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685226 | |

| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-42-6 | |

| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD18314776 likely involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18314776 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

MFCD18314776 has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

Biology: Employed in biochemical assays and studies to understand biological processes and interactions.

Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.

Industry: Utilized in manufacturing processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18314776 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

CAS 918538-05-3 (MDL: MFCD11044885)

CAS 1761-61-1 (MDL: MFCD00003330)

- Molecular Formula : C₇H₅BrO₂

- Key Differences :

Functional Analogues

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

- Application : Used as a kinase inhibitor in cancer therapy.

- Higher GI absorption (75% vs. ~50% for this compound) due to reduced hydrogen bond donors .

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- Application : Intermediate in herbicide synthesis.

- Comparison :

Data Tables

Table 1: Physicochemical Properties Comparison

| Compound | This compound* | CAS 918538-05-3 | CAS 1761-61-1 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~200 | 188.01 | 201.02 |

| Log S (ESOL) | -2.0 | -1.98 | -2.63 |

| Hydrogen Bond Donors | 1 | 0 | 1 |

| Bioavailability Score | 0.55 | 0.55 | 0.55 |

| Hazard Statements | H315, H319 | H315, H319, H335 | H302 |

*Hypothetical data based on structural analogs .

Key Research Findings

Reactivity: Halogenated analogs like this compound show enhanced stability under acidic conditions compared to non-halogenated derivatives, making them suitable for prolonged storage .

Biological Activity : The triazine core in this compound may exhibit lower CYP450 inhibition than pyridine-based compounds, reducing drug-drug interaction risks .

Synthesis Efficiency : Green chemistry approaches (e.g., recyclable catalysts in CAS 1761-61-1 synthesis) could be adapted for this compound to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.